3-Methyl-1-(4-methylphenyl)piperazine
Overview
Description
3-Methyl-1-(4-methylphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group attached to the piperazine ring and a 4-methylphenyl group attached to one of the nitrogen atoms. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Biochemical Pathways
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity , suggesting that they may interact with multiple pathways.
Result of Action
The molecular and cellular effects of 3-Methyl-1-(4-methylphenyl)piperazine’s action are currently unknown due to the lack of research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylphenyl)piperazine typically involves the reaction of 4-methylphenylpiperazine with methylating agents. One common method is the alkylation of 4-methylphenylpiperazine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using similar methods as described above. The process is optimized for higher yields and purity, and typically involves continuous flow reactors to ensure consistent production. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1-(4-methylphenyl)piperazine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the modulation of biological pathways and as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Comparison with Similar Compounds
3-Methyl-1-(4-methylphenyl)piperazine can be compared with other similar compounds, such as:
1-Methyl-4-phenylpiperazine: Similar structure but lacks the methyl group on the phenyl ring.
1-(4-Methylphenyl)piperazine: Similar structure but lacks the methyl group on the piperazine ring.
1-Methyl-4-(3-pyrrolidinyl)piperazine: Contains a pyrrolidine ring instead of a phenyl ring.
These compounds share similar chemical properties but differ in their specific interactions and applications, highlighting the unique characteristics of this compound .
Properties
IUPAC Name |
3-methyl-1-(4-methylphenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-3-5-12(6-4-10)14-8-7-13-11(2)9-14/h3-6,11,13H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVOURRQFIQWTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454627 | |
Record name | 3-methyl-1-(4-methylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180622-24-6 | |
Record name | 3-methyl-1-(4-methylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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